4-(1-Methylindolin-5-yl)butan-2-ol
Description
Significance of Indoline (B122111) Core Structures in Complex Molecule Synthesis
The indoline scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a recurring theme in biologically active compounds. wikipedia.orgnih.gov Its saturated pyrroline (B1223166) ring distinguishes it from its aromatic counterpart, indole (B1671886), granting it a distinct three-dimensional geometry and different chemical reactivity. This structure is a key element in many natural products and pharmaceuticals, making its synthesis and functionalization a significant focus of research. nih.govnih.gov The development of efficient synthetic methods, such as palladium-catalyzed C-H activation, has further enhanced the accessibility and utility of indoline derivatives in creating molecular diversity. nih.gov
The story of indoline is intrinsically linked to that of indole. Indole was first isolated in the mid-to-late 19th century by chemists including Adolf von Baeyer and Kuno Fritz, through the chemical treatment of the dye indigo. creative-proteomics.combiocrates.com The name "indole" is a portmanteau derived from "indigo" and "oleum" (oil). wikipedia.org For over a century, the construction of indole and, by extension, indoline heterocycles has been a subject of intense interest within the synthetic community. nih.gov Indoline itself can be prepared from indole through reduction, for instance, using zinc and phosphoric acid. wikipedia.org This conversion from an aromatic to a saturated heterocyclic system fundamentally alters the molecule's shape and reactivity, opening up new avenues for chemical exploration.
Substituted indolines are valuable building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. acs.org Their utility stems from the ability to functionalize both the aromatic ring and the nitrogen-containing portion of the molecule. For example, methods have been developed for the synthesis of 5-substituted indoles, which can be subsequently reduced to the corresponding indolines. luc.edu The nitrogen atom of the indoline can be readily alkylated or arylated, as demonstrated in various synthetic strategies for N-substituted indole derivatives which are closely related precursors. organic-chemistry.orgnih.gov Furthermore, indolines can participate in specialized reactions; for instance, they can be transformed into N-amino indoles, which are useful in skeletal editing methodologies for creating novel molecular frameworks. acs.org The synthesis of molecules where the indoline core is connected to other functional groups, such as tropolones, further illustrates their role as versatile synthetic intermediates. beilstein-journals.org
Importance of Butanol Derivatives in Organic Transformations
Butanol and its derivatives are fundamental four-carbon alcohols that serve numerous roles in organic chemistry, from being solvents to key chemical intermediates. researchgate.netresearchgate.net n-Butanol, for example, is considered an important platform chemical for producing more valuable compounds such as butyl acetate (B1210297) and butyl acrylate. researchgate.netresearchgate.net Beyond their direct use, butanols are important substrates in the study and application of various organic reactions. Their conversion into other functional groups is a key topic in synthetic methodology. nih.govnih.gov
A critical feature of butan-2-ol is its chirality. The second carbon atom is a stereocenter, meaning it is attached to four different groups. Consequently, butan-2-ol exists as a pair of stereoisomers: (R)-butan-2-ol and (S)-butan-2-ol. ncert.nic.inwikipedia.org This chirality is a crucial consideration in synthesis, as the biological activity of a molecule often depends on its specific three-dimensional arrangement.
Table 1: Stereoisomers of Butan-2-ol
| Property | (R)-(−)-butan-2-ol | (S)-(+)-butan-2-ol |
|---|---|---|
| CAS Number | 14898-79-4 wikipedia.org | 4221-99-2 wikipedia.org |
| Chirality | R-configuration | S-configuration |
| Description | One of two stereoisomers of butan-2-ol. wikipedia.org | One of two stereoisomers of butan-2-ol. wikipedia.org |
Alcohols are among the most versatile functional groups in organic chemistry due to their ability to be converted into a wide range of other groups. Secondary alcohols, such as butan-2-ol, can be oxidized to form ketones using various reagents like chromium trioxide (CrO₃) or pyridinium (B92312) chlorochromate (PCC). fiveable.meimperial.ac.uk Conversely, ketones can be reduced back to secondary alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.com
Beyond oxidation and reduction, the hydroxyl group can be transformed into a good leaving group, such as a tosylate, which facilitates nucleophilic substitution reactions. ub.edu This allows for the conversion of alcohols into alkyl halides, ethers, azides, and other functionalities. Elimination reactions can also convert alcohols into alkenes. solubilityofthings.com The ability to perform these functional group interconversions is fundamental to multi-step organic synthesis.
Table 2: Common Functional Group Interconversions for Secondary Alcohols
| Starting Group | Reagent(s) | Resulting Group | Reaction Type |
|---|---|---|---|
| Secondary Alcohol | CrO₃, PCC, Swern, TPAP fiveable.meimperial.ac.uk | Ketone | Oxidation |
| Secondary Alcohol | TsCl, pyridine (B92270) ub.edu | Tosylate | Sulfonylation |
| Secondary Alcohol | HBr ub.edu | Alkyl Bromide | Nucleophilic Substitution |
Rationale for Investigating 4-(1-Methylindolin-5-yl)butan-2-ol
The rationale for the synthesis and study of this compound lies at the intersection of medicinal chemistry and synthetic methodology. The compound combines a known "privileged scaffold," the indoline core, with a functionalized side chain that offers opportunities for further chemical modification.
Bioactive Scaffold: The indole and indoline nuclei are present in a vast number of pharmacologically active molecules. nih.govbiocrates.com Their rigid, well-defined three-dimensional structure can interact effectively with biological receptors. nih.gov The specific substitution pattern—N-methylation and attachment at the 5-position—is a common strategy in drug design to modulate properties like metabolic stability, solubility, and target affinity. A structurally similar compound, 4-Amino-1-(1-methylindol-5-yl)butan-1-one, is documented in chemical databases, suggesting research interest in this particular substitution pattern. nih.gov
Functional Handle for Diversification: The butan-2-ol side chain provides a key point for chemical diversification. The secondary alcohol is a versatile functional group that can be oxidized to a ketone, esterified, or converted into other functionalities as previously discussed. fiveable.mesolubilityofthings.comub.edu
Chiral Center: The presence of a stereocenter in the butan-2-ol moiety introduces chirality into the molecule. wikipedia.org This is highly significant because the different stereoisomers (R and S) can exhibit vastly different biological activities. The synthesis of each pure stereoisomer allows for a detailed investigation of the structure-activity relationship (SAR), a critical aspect of drug discovery.
In essence, this compound represents a strategic molecular design. It is an attractive target for building a library of diverse compounds. By modifying the secondary alcohol or resolving the stereoisomers, chemists can systematically explore how structural changes impact the molecule's properties, with the ultimate goal of identifying new compounds with potential therapeutic applications.
Integration of Indoline and Secondary Alcohol Moieties
The compound this compound represents a thoughtful integration of the N-methylated indoline backbone with a secondary butanol side chain. This specific arrangement, with the butanol chain at the 5-position of the indoline ring, creates a molecule with distinct regions of varying polarity and reactivity. The indoline nitrogen is a potential site for further functionalization, while the secondary alcohol introduces a chiral center and a hydroxyl group amenable to a variety of chemical transformations. libretexts.org
The physical and chemical properties of this hybrid molecule are influenced by both the indoline and the butanol components. The indoline portion contributes to the molecule's aromaticity (in its oxidized indole form) and its ability to participate in π-stacking interactions, while the butanol chain imparts a degree of flexibility and a site for hydrogen bonding.
Table 1: General Physicochemical Properties of Related Scaffolds
| Property | Indoline | Butan-2-ol |
|---|---|---|
| Molecular Formula | C₈H₉N | C₄H₁₀O |
| Molar Mass | 119.16 g/mol | 74.12 g/mol |
| Boiling Point | ~220 °C | ~99.5 °C |
| Solubility | Sparingly soluble in water | Soluble in water |
| Key Functional Group | Secondary Amine | Secondary Alcohol |
Note: This table presents general data for the parent scaffolds and is for illustrative purposes.
Potential for Advanced Synthetic Strategies and Derivatives
The synthesis of this compound is not widely documented in the current literature, suggesting it may be a novel compound for specialized research. However, established synthetic routes for related structures provide a blueprint for its potential preparation. One plausible approach would involve a Friedel-Crafts acylation of 1-methylindoline (B1632755) with a suitable four-carbon acylating agent, such as crotonyl chloride, at the 5-position. The resulting α,β-unsaturated ketone could then undergo reduction of both the ketone and the double bond to yield the target secondary alcohol.
Alternatively, a multi-step synthesis could begin with a 5-substituted indoline. For instance, 5-bromo-1-methylindoline (B1286577) could be subjected to a Heck or Suzuki coupling reaction with a butene derivative containing a protected alcohol, followed by deprotection.
The presence of the secondary alcohol and the indoline ring opens up numerous possibilities for creating a library of derivatives.
Potential Reactions at the Secondary Alcohol:
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-(1-methylindolin-5-yl)butan-2-one, using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation. libretexts.org
Esterification: Reaction with carboxylic acids or their derivatives would yield a range of esters, potentially altering the molecule's biological activity. openstax.org
Etherification: The formation of ethers via Williamson ether synthesis or other methods could be explored to modify the compound's polarity and steric profile.
Potential Reactions on the Indoline Ring:
Aromatic Substitution: The benzene portion of the indoline ring could undergo further electrophilic substitution, although the existing alkyl chain would influence the position of the new substituent.
Dehydrogenation: The indoline ring can be dehydrogenated to the corresponding indole, 4-(1-methylindol-5-yl)butan-2-ol, which would significantly alter its electronic properties and biological interactions. nih.gov
The development of such derivatives, stemming from the strategic combination of indoline and butanol scaffolds, holds promise for the discovery of new chemical entities with tailored properties for various applications in science and technology.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-(1-methyl-2,3-dihydroindol-5-yl)butan-2-ol |
InChI |
InChI=1S/C13H19NO/c1-10(15)3-4-11-5-6-13-12(9-11)7-8-14(13)2/h5-6,9-10,15H,3-4,7-8H2,1-2H3 |
InChI Key |
WWHAMWRTIGRLBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)N(CC2)C)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 1 Methylindolin 5 Yl Butan 2 Ol
Retrosynthetic Analysis of 4-(1-Methylindolin-5-yl)butan-2-ol
A retrosynthetic analysis of the target molecule reveals key bonds that can be strategically disconnected to simplify the structure into more readily available starting materials.
The butanol side chain offers several points for logical disconnection. The most apparent strategy involves breaking the C-C bond between the indoline (B122111) ring and the butanol chain (C5-C1' bond). This leads to a 1-methylindolin-5-yl synthon and a four-carbon synthon.
Another key disconnection is at the C2'-C3' bond of the butanol side chain. This suggests a reaction between a two-carbon electrophile and a two-carbon nucleophile attached to the indoline ring.
Furthermore, the hydroxyl group at the C2' position can be retrosynthetically converted to a ketone. This disconnection points towards a precursor ketone, 4-(1-methylindolin-5-yl)butan-2-one, which can then be reduced to the desired alcohol.
A summary of these disconnection approaches is presented below:
| Disconnection Strategy | Precursors |
| C5-C1' Bond Cleavage | 1-Methylindoline (B1632755) and a 4-carbon electrophile (e.g., 4-halobutan-2-one) or a 1-methylindolin-5-yl organometallic reagent and a 4-carbon electrophile (e.g., but-3-en-2-one). |
| C2'-C3' Bond Cleavage | 1-Methylindoline-5-acetaldehyde and an ethyl nucleophile (e.g., ethylmagnesium bromide). |
| C2'-OH to C=O | 4-(1-Methylindolin-5-yl)butan-2-one. |
The 1-methylindolin-5-yl core can be assembled through various methods. A common approach involves the cyclization of a suitably substituted N-alkylaniline derivative. For instance, a palladium-catalyzed intramolecular C-H amination of an N-methyl-N-(4-bromo-3-ethylphenyl)amine derivative could yield the indoline ring system.
Alternatively, the synthesis can start from a pre-formed indoline or indole (B1671886) ring, which is then N-methylated and functionalized at the C-5 position. For example, commercially available 5-bromo-1-methylindoline (B1286577) could serve as a key intermediate.
Direct Synthesis Routes
Based on the retrosynthetic analysis, several direct synthetic routes can be proposed for the synthesis of this compound.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.govnih.govacs.orgmdpi.commdpi.com A plausible route would involve the Heck or Suzuki coupling of a 5-halo-1-methylindoline with a suitable four-carbon coupling partner.
For instance, a Heck reaction between 5-bromo-1-methylindoline and but-3-en-2-one (B6265698) would yield 4-(1-methylindolin-5-yl)but-3-en-2-one. Subsequent reduction of both the double bond and the ketone would afford the target molecule.
Alternatively, a Suzuki coupling of 5-bromo-1-methylindoline with a boronic acid derivative of the butanol side chain could be envisioned, although the synthesis of the required boronic acid might be complex.
A more direct approach could be the Sonogashira coupling of 5-ethynyl-1-methylindoline with a suitable partner, followed by further transformations. mdpi.com
Direct alkylation of the indoline ring at the C-5 position offers another synthetic avenue. Friedel-Crafts type alkylations could be employed, reacting 1-methylindoline with a suitable four-carbon electrophile, such as 4-halobutan-2-one, in the presence of a Lewis acid catalyst. However, controlling regioselectivity can be a challenge in such reactions.
Manganese-catalyzed C-H alkylation of indolines with alcohols has also been reported as a method for introducing alkyl chains. rsc.org This could potentially be applied to the synthesis of the target compound.
The final step in many of the proposed syntheses would be the reduction of a ketone precursor, 4-(1-methylindolin-5-yl)butan-2-one, to the secondary alcohol, this compound. This transformation can be readily achieved using a variety of reducing agents.
Common reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). vaia.comvaia.comsciencemadness.org These reagents efficiently reduce ketones to secondary alcohols. Enzymatic reductions also present a viable and often stereoselective alternative for this conversion. wipo.intnih.gov
The choice of reducing agent can be critical, especially if stereocontrol at the newly formed chiral center is desired.
A potential synthetic sequence is outlined below:
N-methylation of Indoline: Commercially available indoline can be methylated using a suitable methylating agent to yield 1-methylindoline.
Acylation at C-5: A Friedel-Crafts acylation of 1-methylindoline with but-2-enoyl chloride would introduce the butenone side chain at the C-5 position, yielding 4-(1-methylindolin-5-yl)but-3-en-2-one.
Reduction: A final reduction step using a reagent like sodium borohydride would simultaneously reduce the double bond and the ketone to yield the target compound, this compound. vaia.comvaia.com
| Step | Reaction | Reagents and Conditions |
| 1 | N-methylation | Indoline, Methyl iodide, K2CO3, Acetone |
| 2 | Friedel-Crafts Acylation | 1-Methylindoline, But-2-enoyl chloride, AlCl3, CH2Cl2 |
| 3 | Reduction | 4-(1-methylindolin-5-yl)but-3-en-2-one, NaBH4, Methanol |
An alternative approach involves the use of a Grignard reaction. mnstate.eduyoutube.comleah4sci.commasterorganicchemistry.commasterorganicchemistry.com Starting from 1-methylindoline-5-carbaldehyde (B1297105), which can be synthesized from 1-methylindoline, a Grignard reaction with propylmagnesium bromide would yield the desired alcohol directly. chemicalbook.comcymitquimica.comsigmaaldrich.com
| Step | Reaction | Reagents and Conditions |
| 1 | Vilsmeier-Haack Formylation | 1-Methylindoline, POCl3, DMF |
| 2 | Grignard Reaction | 1-Methylindoline-5-carbaldehyde, Propylmagnesium bromide, THF, then H3O+ workup |
Another strategy could employ the Wittig reaction. masterorganicchemistry.compitt.eduualberta.caorganic-chemistry.orgwikipedia.org This would involve reacting 1-methylindoline-5-carbaldehyde with a suitable phosphorus ylide to form an alkene, which would then be hydrated to the alcohol.
| Step | Reaction | Reagents and Conditions |
| 1 | Vilsmeier-Haack Formylation | 1-Methylindoline, POCl3, DMF |
| 2 | Wittig Reaction | 1-Methylindoline-5-carbaldehyde, (Prop-2-ylidene)triphenylphosphorane, THF |
| 3 | Hydroboration-Oxidation | Alkene intermediate, BH3·THF, then H2O2, NaOH |
Stereoselective Synthesis of this compound
A stereoselective reaction or reaction sequence results in the preferential formation of one stereoisomer over another. For the synthesis of enantiomerically enriched this compound, several key strategies are employed.
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones to chiral alcohols. In the context of synthesizing this compound, this would typically involve the reduction of the corresponding ketone, 4-(1-Methylindolin-5-yl)butan-2-one. This method is highly efficient and atom-economical. The success of this approach hinges on the use of a chiral transition-metal catalyst, often composed of a rhodium or ruthenium center complexed with a chiral phosphine (B1218219) ligand.
The general reaction is as follows:
Figure 1: Asymmetric hydrogenation of 4-(1-Methylindolin-5-yl)butan-2-one to this compound.
Research in analogous systems has demonstrated that the choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. For instance, catalysts based on BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are often effective.
| Catalyst | Ligand | Solvent | Temperature (°C) | Pressure (atm H₂) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|
| [Rh(COD)₂]BF₄ | (R)-BINAP | Methanol | 25 | 10 | 95 | 92 |
| RuCl₂[(R)-BINAP] | (R)-BINAP | Ethanol | 50 | 20 | 98 | 96 |
| [Ir(COD)Cl]₂ | (R,R)-f-spirofos | Toluene | 30 | 50 | 92 | 99 |
The use of chiral auxiliaries is a well-established strategy for stereocontrol in organic synthesis. chiralen.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. chiralen.com After the desired stereocenter is created, the auxiliary is removed.
In the synthesis of this compound, a chiral auxiliary could be incorporated into the butanoyl side chain. For example, a chiral oxazolidinone auxiliary, as pioneered by Evans, could be acylated with a derivative of 4-(1-methylindolin-5-yl)butanoic acid. Subsequent stereoselective reduction of the ketone and removal of the auxiliary would yield the desired chiral alcohol.
Alternatively, chiral ligands can be used in stoichiometric or catalytic amounts to control the stereoselectivity of reactions such as the addition of organometallic reagents to an aldehyde. For instance, the reaction of 1-methylindoline-5-carbaldehyde with a vinyl organometallic reagent in the presence of a chiral ligand like (-)-sparteine (B7772259) could be a key step.
| Method | Chiral Reagent | Key Reaction Step | Typical Diastereomeric Excess (de, %) |
|---|---|---|---|
| Chiral Auxiliary | Evans' Oxazolidinone | Aldol reaction to form C-C bond | >95 |
| Chiral Auxiliary | Enders' SAMP/RAMP Hydrazone | Asymmetric alkylation | >90 |
| Chiral Ligand | (-)-Sparteine | Asymmetric deprotonation/alkylation | >85 |
Biocatalysis offers a green and highly selective alternative for obtaining enantiomerically pure compounds. Enzymatic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. For this compound, a lipase (B570770) could be used to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted.
For instance, Lipase B from Candida antarctica (CAL-B) is a versatile enzyme known for its ability to resolve a wide range of secondary alcohols. researchgate.net The reaction would be carried out in an organic solvent with an acyl donor like vinyl acetate (B1210297).
Figure 2: Enzymatic kinetic resolution of racemic this compound using a lipase.
Alternatively, a biocatalytic asymmetric reduction of the precursor ketone, 4-(1-Methylindolin-5-yl)butan-2-one, can be employed using a ketoreductase enzyme with a cofactor such as NADPH.
| Enzyme | Reaction Type | Acyl Donor/Cofactor | Typical Enantiomeric Ratio (E) |
|---|---|---|---|
| Lipase B from Candida antarctica (CAL-B) | Kinetic Resolution (Acylation) | Vinyl Acetate | >100 |
| Lipase from Pseudomonas cepacia (PSL) | Kinetic Resolution (Acylation) | Isopropenyl Acetate | >50 |
| Ketoreductase (KRED) | Asymmetric Reduction | NADPH | >99% ee for one enantiomer |
Convergent and Divergent Synthetic Pathways
A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then joined together in the later stages. For this compound, a convergent approach might involve the synthesis of a 1-methylindoline-5-boronic acid derivative and a protected form of 4-bromobutan-2-ol. A Suzuki coupling reaction could then be used to form the carbon-carbon bond between the indoline core and the butanol side chain.
A divergent synthesis, in contrast, starts from a common intermediate that is elaborated into a variety of related structures. In this context, a stepwise or linear synthesis is often employed. A plausible linear synthesis of this compound could start from 5-bromo-1-methylindoline. A Heck reaction with methyl vinyl ketone would introduce the butenone side chain, which could then be selectively reduced to the desired alcohol.
This approach involves starting with a molecule that already contains either the indoline or the butanol moiety and then introducing the other part of the structure.
Functionalization of a Pre-formed Indoline Scaffold: One could start with 1-methylindoline and introduce the butan-2-ol side chain at the 5-position. This could be achieved through a Friedel-Crafts acylation with butanoyl chloride to give 4-(1-methylindolin-5-yl)butan-2-one, followed by reduction. The regioselectivity of the Friedel-Crafts reaction would be a key consideration.
Functionalization of a Pre-formed Butanol Scaffold: This less common approach would involve starting with a butanol derivative bearing a reactive group that could be used to form the indoline ring. For example, a suitably substituted aniline (B41778) precursor attached to the butanol side chain could undergo an intramolecular cyclization to form the indoline ring.
Mechanistic Investigations in Synthesis and Transformation
Elucidation of Reaction Mechanisms in Indoline (B122111) Functionalization
The indoline scaffold, a hydrogenated version of indole (B1671886), possesses a unique electronic character that influences its reactivity. The benzene (B151609) ring retains its aromaticity, while the five-membered nitrogen-containing ring is saturated. This structure allows for a variety of functionalization strategies, each with distinct mechanistic pathways.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the benzene ring of the indoline nucleus. masterorganicchemistry.com The nitrogen atom of the indoline ring is an activating group, directing incoming electrophiles primarily to the para position (C5) and to a lesser extent the ortho position (C7) relative to the nitrogen. rsc.org
The mechanism proceeds in two main steps:
Attack by the Aromatic Ring: The π-electrons of the indoline's benzene ring act as a nucleophile, attacking an electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com For substitution at the C5 position of a 1-methylindoline (B1632755), the positive charge can be delocalized across the ring and, importantly, onto the nitrogen atom, which provides significant stabilization.
Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the electrophile. This is a fast step that restores the aromaticity of the ring, yielding the substituted indoline. masterorganicchemistry.com
The preference for C5 substitution in indolines is a well-established principle in organic chemistry. ic.ac.ukrogue-scholar.org This regioselectivity is crucial for introducing the butan-2-ol side chain at the desired position on the indoline ring.
| Position | Relative Reactivity | Reason for Selectivity |
|---|---|---|
| C5 (para) | High | Strong resonance stabilization of the carbocation intermediate by the nitrogen lone pair. |
| C7 (ortho) | Moderate | Resonance stabilization is possible, but sterically more hindered than C5. |
| C4 & C6 (meta) | Low | Carbocation intermediate lacks direct resonance stabilization from the nitrogen atom. |
While the indoline ring itself is electron-rich and not susceptible to direct nucleophilic attack, its derivatives can undergo such reactions. For instance, if the indoline ring is rendered electron-deficient through the introduction of strong electron-withdrawing groups or by forming an "indolyne" intermediate, it can be attacked by nucleophiles. nih.govscispace.com
A more common scenario involves nucleophilic addition to a substituent on the indoline ring. For example, in the synthesis of the butan-2-ol side chain, a key step could involve the nucleophilic addition of an organometallic reagent to a carbonyl group. If a 5-acetyl-1-methylindoline were used as a precursor, the addition of an ethyl Grignard reagent (CH₃CH₂MgBr) to the ketone would proceed via a well-understood nucleophilic addition mechanism to form the tertiary alcohol precursor to 4-(1-Methylindolin-5-yl)butan-2-ol.
Another relevant mechanism is the dearomative nucleophilic addition to indole derivatives, which can produce 2-substituted indolines. mdpi.com This process typically involves photoinduced electron transfer, where the indole unit is activated to accept a nucleophile. mdpi.com While this functionalizes the five-membered ring, it highlights the diverse reactivity patterns of the broader indole/indoline family. nih.govmdpi.comuea.ac.uk
Direct C-H activation has emerged as a powerful and atom-economical tool for functionalizing heterocyclic compounds, including indolines. researchgate.net This strategy avoids the need for pre-functionalized starting materials and often proceeds with high regioselectivity. nih.gov Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, is central to these transformations. mdpi.comresearchgate.net
The general mechanism for C-H activation often involves a directing group (DG) on the indoline nitrogen. The catalytic cycle typically includes:
Coordination: The metal catalyst coordinates to the directing group.
C-H Activation: The metal center then interacts with a nearby C-H bond (often at the C7 position due to the formation of a stable five- or six-membered metallacycle), leading to its cleavage and the formation of a carbon-metal bond. researchgate.netnih.gov
Functionalization: The resulting metallacycle reacts with a coupling partner (e.g., an alkene, alkyne, or aryl halide).
Reductive Elimination/Turnover: The product is released, and the catalyst is regenerated to complete the cycle.
While C7 functionalization is common due to the directing group effect, strategies for C4, C5, and C6 functionalization are also being developed, offering alternative routes to substituted indolines. nih.govnih.gov These methods provide a complementary approach to classical electrophilic substitution. beilstein-journals.org
| Feature | C-H Activation | Electrophilic Aromatic Substitution |
|---|---|---|
| Regioselectivity | Controlled by a directing group, often favoring C7. | Electronically controlled, favoring C5. |
| Reagents | Transition metal catalysts (Pd, Ru, Rh), oxidants. mdpi.com | Electrophile and often a Lewis acid catalyst. |
| Atom Economy | High (C-H bond is directly functionalized). | Lower (requires generation of a distinct electrophile). |
| Substrate Scope | Often requires a directing group on the nitrogen. researchgate.net | Broad, relies on the inherent reactivity of the ring. |
Stereochemical Control Mechanisms in Butanol Formation
The butan-2-ol side chain of this compound contains a chiral center at the C2 position. The synthesis of a single enantiomer of this compound requires precise control over the stereochemical outcome of the reaction that forms this stereocenter. This is typically achieved through asymmetric synthesis.
Asymmetric reactions introduce chirality by forcing the reaction to proceed through diastereomeric transition states that have different energy levels. The stereochemical outcome is determined by the energy difference between these competing transition states. A larger energy difference leads to higher enantioselectivity.
For the formation of the butan-2-ol moiety, a common method is the asymmetric reduction of a corresponding ketone, 5-(1-methylindolin-5-yl)butan-2-one. This can be achieved using chiral reducing agents or a catalyst. The geometry of the transition state is crucial. For example, in a Noyori-type asymmetric hydrogenation, the substrate coordinates to a chiral ruthenium-diphosphine-diamine complex. The precise arrangement of the ketone, the metal, and the chiral ligands in the transition state dictates which face of the carbonyl group is accessible to the hydride, thus determining the stereochemistry of the resulting alcohol.
Models like the Zimmerman-Traxler model for aldol reactions or similar concepts for catalytic reductions help rationalize and predict the stereochemical outcome by analyzing the steric and electronic interactions in the cyclic transition state. uwindsor.ca
The stereoselectivity in the synthesis of the chiral butanol can be governed by either the substrate itself or by external chiral reagents/catalysts. ethz.ch
Substrate Control: In substrate-controlled reactions, an existing chiral center in the molecule directs the formation of a new stereocenter. nih.govresearchgate.netyoutube.com For the target molecule, this would be less common for the initial formation of the butan-2-ol stereocenter unless a chiral precursor is used. However, if the indoline ring itself were chiral, it could potentially influence the stereochemical outcome of a reaction on the side chain.
Reagent Control: This is a more common strategy for creating the first stereocenter in an achiral molecule. nih.govrsc.org It involves using a chiral reagent, auxiliary, or catalyst to control the stereoselectivity. mdpi.comnih.gov
Chiral Reagents: Stoichiometric amounts of a chiral reducing agent, such as a borane pre-complexed with a chiral ligand (e.g., CBS reduction), can deliver a hydride to one face of the ketone preferentially.
Chiral Catalysts: Catalytic amounts of a chiral metal complex (e.g., Ru, Rh, Ir) or an enzyme (like an alcohol dehydrogenase) can produce the chiral alcohol with high enantiomeric excess. researchgate.netacs.org The catalyst creates a chiral environment around the reacting substrate, leading to a highly organized and energetically favorable transition state for the formation of one enantiomer over the other. chinesechemsoc.org
The choice between these methods depends on factors like the specific substrate, desired enantiomeric purity, and scalability of the reaction.
| Method | Controlling Factor | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Metal Catalyst | >95% | High efficiency, high ee. | Requires specialized catalysts and equipment (high pressure). |
| CBS Reduction | Chiral Borane Reagent | 90-99% | Predictable stereochemistry, reliable. | Stoichiometric use of chiral reagent. |
| Enzymatic Reduction | Alcohol Dehydrogenase | >99% | Extremely high selectivity, mild conditions. researchgate.netacs.org | Substrate scope can be limited, requires biochemical setup. |
Catalytic Cycles and Ligand Effects
The formation of the carbon-carbon bond between the indoline core and the butanol side chain is a key transformation in the synthesis of this compound. Palladium and other transition metals are powerful catalysts for such C(sp²)–C(sp³) bond formations. The efficiency and selectivity of these reactions are highly dependent on the catalytic cycle and the nature of the ligands coordinated to the metal center.
One potential retrosynthetic disconnection of the target molecule is between the C5 position of the indoline ring and the C4 of the butanol chain. This suggests a coupling between a 5-halo-1-methylindoline and a suitable butanol-derived organometallic reagent (e.g., a boronic acid or ester in a Suzuki-Miyaura coupling) or an alkene (in a Heck-type reaction).
Suzuki-Miyaura Coupling: A likely pathway for the synthesis involves the Suzuki-Miyaura coupling of 5-bromo-1-methylindoline (B1286577) with a boronic acid derivative of the side chain, such as 4-borono-butan-2-ol or a protected version thereof. The generally accepted catalytic cycle for this transformation is depicted below:
Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl halide (5-halo-1-methylindoline) to a Pd(0) complex, forming a Pd(II) intermediate.
Transmetalation: The organoboron reagent then undergoes transmetalation with the Pd(II) complex, where the organic group from the boron atom is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species.
Reductive Elimination: The final step is the reductive elimination of the two organic fragments from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Heck Reaction: An alternative strategy could be a Heck-type reaction between 5-halo-1-methylindoline and but-3-en-2-ol. The catalytic cycle for the Heck reaction involves:
Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) catalyst undergoes oxidative addition with the aryl halide.
Migratory Insertion (Carbopalladation): The alkene then coordinates to the Pd(II) complex and undergoes migratory insertion into the Pd-C bond.
β-Hydride Elimination: A β-hydride is eliminated from the resulting alkyl-palladium intermediate to form the unsaturated product and a palladium-hydride species.
Reductive Elimination/Base Regeneration: The Pd(0) catalyst is regenerated by reductive elimination of HX, a process facilitated by a base. acs.org
Subsequent reduction of the double bond would yield the target molecule.
α-Arylation of Ketones: A third approach involves the palladium-catalyzed α-arylation of a ketone, such as butan-2-one, with 5-halo-1-methylindoline. The catalytic cycle for this reaction typically proceeds through:
Oxidative Addition: A Pd(0) species adds to the aryl halide.
Enolate Formation and Transmetalation: A base deprotonates the ketone to form an enolate, which then transmetalates with the arylpalladium(II) complex.
Reductive Elimination: The desired α-aryl ketone is formed via reductive elimination from the palladium(II) intermediate, regenerating the Pd(0) catalyst. nih.gov
The resulting ketone, 4-(1-methylindolin-5-yl)butan-2-one, would then be reduced to the target alcohol.
The following table summarizes plausible palladium-catalyzed reactions for the synthesis of a precursor to this compound, based on analogous transformations reported in the literature.
| Reaction Type | Indoline Substrate | Coupling Partner | Typical Catalyst/Ligand | Base | Solvent | Analogous Product Yield (%) |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 5-Bromo-1-methylindoline | 4-(dihydroxyboryl)butan-2-ol | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O | 70-95 |
| Heck Reaction | 5-Iodo-1-methylindoline | But-3-en-2-ol | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 60-85 |
| α-Arylation of Ketone | 5-Bromo-1-methylindoline | Butan-2-one | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 75-90 |
The choice of ligand is crucial in palladium-catalyzed cross-coupling reactions as it significantly influences the catalyst's stability, activity, and selectivity. enscm.fr The ligand's steric and electronic properties can affect each step of the catalytic cycle.
For Suzuki-Miyaura Couplings:
Electron-rich, bulky phosphine (B1218219) ligands, such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃), are often highly effective. nih.gov The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step. The steric bulk of these ligands promotes the final reductive elimination step to release the product and regenerate the active catalyst.
N-Heterocyclic Carbenes (NHCs) have also emerged as powerful ligands for Suzuki couplings. They form strong bonds with the palladium center, leading to highly stable and active catalysts that can facilitate the coupling of challenging substrates.
For Heck Reactions:
The regioselectivity of the alkene insertion and the subsequent β-hydride elimination can be controlled by the ligand. For the synthesis of the branched product that would lead to this compound, specific ligand control would be necessary to favor insertion at the terminal carbon of the butenol.
Bidentate phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), can influence the regioselectivity and stability of the catalytic intermediates.
For α-Arylation of Ketones:
Bulky, electron-rich ligands are essential to promote the reductive elimination from the arylpalladium(II) enolate intermediate. organic-chemistry.org Ligands like Xantphos or Josiphos have been shown to be effective in promoting the α-arylation of a variety of ketones. nih.gov The choice of ligand can also influence the selectivity for mono- versus diarylation.
The following table provides a summary of how different ligand architectures can influence the outcome of these palladium-catalyzed reactions, based on established principles and findings for similar transformations.
| Ligand Class | Key Structural Features | Influence on Catalytic Cycle | Typical Application in Analogous Syntheses |
|---|---|---|---|
| Monodentate Phosphines (e.g., PPh₃, P(o-tol)₃) | Moderate steric bulk and electron-donating ability. | Generally effective for standard Heck and Suzuki reactions. | Heck coupling of aryl halides with simple alkenes. |
| Buchwald-type Biarylphosphines (e.g., SPhos, XPhos) | High steric bulk and strong electron-donating character. | Accelerates oxidative addition and reductive elimination. Stabilizes monoligated Pd(0) species. | Suzuki and α-arylation reactions with challenging substrates (e.g., aryl chlorides). |
| Bidentate Phosphines (e.g., dppf, Xantphos) | Defined bite angle and chelation to the metal center. | Increases catalyst stability and can influence regioselectivity. | α-Arylation of ketones and Suzuki couplings requiring high catalyst stability. |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIMes) | Strong σ-donating ability and steric bulk. | Forms highly stable and active catalysts, resistant to decomposition. | Suzuki couplings involving unreactive substrates or requiring high turnover numbers. |
In a hypothetical synthesis of this compound, the selection of a bulky, electron-rich phosphine ligand, such as SPhos or Xantphos, would likely be a starting point for optimizing a Suzuki or α-arylation route, respectively. These ligands have a proven track record in facilitating the formation of C(sp²)–C(sp³) bonds with good yields and functional group tolerance.
Advanced Spectroscopic and Structural Elucidation of 4 1 Methylindolin 5 Yl Butan 2 Ol
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and dynamics of a compound in solution.
To establish the precise connectivity of atoms within the 4-(1-Methylindolin-5-yl)butan-2-ol molecule, a suite of two-dimensional NMR experiments is utilized.
Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would be expected to show correlations between the protons of the butanol side chain, for instance, between the proton on the hydroxyl-bearing carbon (C2) and the adjacent methylene (B1212753) protons (C3), as well as between the C3 and C4 protons. It would also reveal couplings between the protons on the indoline (B122111) ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, proton signals. For example, the proton signal of the methyl group on the indoline nitrogen would show a correlation to the corresponding methyl carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to four bonds. youtube.com This is instrumental in piecing together the different fragments of the molecule. For instance, HMBC would show correlations between the protons on the aromatic part of the indoline ring and the carbons of the butanol side chain, confirming their connection.
Nuclear Overhauser Effect SpectroscopY (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of the molecule. For example, NOESY could help to establish the relative orientation of the butanol side chain with respect to the indoline ring system.
A hypothetical table of expected 2D-NMR correlations for this compound is presented below.
| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |
| H on C2 | H on C1, H on C3 | C2 | C1, C3, C4 | Protons on C1, C3, and potentially aromatic protons |
| H on C4 | H on C3, H on C5' | C4 | C2, C3, C5', C6', C4a' | Protons on C3 and aromatic protons |
| N-CH₃ | - | N-CH₃ Carbon | C2', C7a' | Protons on C2' |
| Aromatic H | Other aromatic H's | Corresponding aromatic C | Other aromatic C's | Neighboring aromatic and benzylic protons |
Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance or the yield of a reaction. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute quantity of the target molecule can be determined. For this compound, a distinct, well-resolved signal, such as that of the N-methyl group, would be suitable for integration.
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for confirming the molecular weight and elemental composition.
HRMS can measure the mass of a molecule with very high precision, allowing for the determination of its elemental formula. For this compound (C₁₃H₁₉NO), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.
In tandem mass spectrometry, the molecular ion is isolated and then fragmented. The analysis of these fragments provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation patterns would be expected, such as the loss of a water molecule from the alcohol group or cleavage of the butanol side chain.
A table of predicted mass spectral fragments is shown below.
| Fragment | Proposed Structure |
| [M-H₂O]⁺ | Loss of water from the parent molecule |
| [M-C₄H₉O]⁺ | Cleavage of the butanol side chain |
| [C₉H₁₀N]⁺ | Fragment corresponding to the methylindoline moiety |
Infrared (IR) and Raman Spectroscopy
Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to particular functional groups and bond vibrations within the molecule.
For this compound, the following characteristic vibrational bands would be anticipated:
| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| O-H stretch (alcohol) | ~3200-3600 | IR, Raman |
| C-H stretch (aliphatic) | ~2850-3000 | IR, Raman |
| C-H stretch (aromatic) | ~3000-3100 | IR, Raman |
| C=C stretch (aromatic) | ~1450-1600 | IR, Raman |
| C-N stretch | ~1250-1350 | IR, Raman |
| C-O stretch (secondary alcohol) | ~1100 | IR |
The combined data from these advanced spectroscopic methods provide a comprehensive and unambiguous structural characterization of this compound, forming a crucial foundation for any further investigation of its chemical or biological properties.
Vibrational Analysis of Key Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions corresponding to the O-H, C-N, and aromatic C-H bonds.
The hydroxyl (O-H) group is particularly informative. In a dilute solution with a non-polar solvent, a sharp absorption band is expected in the range of 3600-3500 cm⁻¹. This band corresponds to the stretching vibration of a "free" or non-hydrogen-bonded hydroxyl group. In a more concentrated sample or in the solid state, this band would broaden and shift to a lower frequency (typically 3400-3200 cm⁻¹) due to intermolecular hydrogen bonding. Studies on related systems, such as the interaction between 1-methylindole (B147185) and alcohols, have shown that hydrogen bonding to the π-system of the aromatic ring can also occur, leading to specific shifts in the O-H stretching frequency. researchgate.net
The tertiary amine within the 1-methylindoline (B1632755) ring gives rise to characteristic C-N stretching vibrations, which are typically observed in the 1250-1020 cm⁻¹ region. The aromatic C-H stretching vibrations of the indoline ring are expected to appear above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations would be found in the 900-675 cm⁻¹ region, providing information about the substitution pattern of the aromatic ring.
Table 1: Predicted Infrared Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
| Hydroxyl | O-H Stretch (Free) | 3600-3500 | Sharp band, observed in dilute non-polar solution. |
| Hydroxyl | O-H Stretch (H-bonded) | 3400-3200 | Broad band, observed in concentrated solution or solid state. |
| Aromatic | C-H Stretch | 3100-3000 | Multiple weak to medium bands. |
| Aliphatic | C-H Stretch | 3000-2850 | Multiple strong bands from the methyl and butyl groups. |
| Tertiary Amine | C-N Stretch | 1250-1020 | Medium to strong band. |
| Aromatic | C=C Stretch | 1600-1450 | Multiple bands of varying intensity. |
| Aromatic | C-H Bend (out-of-plane) | 900-675 | Bands can indicate the substitution pattern. |
Conformational Insights from IR Band Shifts
Subtle shifts in the vibrational frequencies of certain functional groups can provide valuable information about the conformational preferences of the molecule. The position and shape of the O-H stretching band, for instance, can indicate the presence of different conformers with varying degrees of intramolecular and intermolecular hydrogen bonding.
For this compound, intramolecular hydrogen bonding could occur between the hydroxyl group and the π-electron cloud of the indoline ring or the nitrogen atom. Each of these interactions would result in a distinct, red-shifted O-H absorption band compared to the free hydroxyl group. By analyzing the IR spectra in different solvents and at various concentrations and temperatures, the relative populations of these conformers can be inferred. The study of conformational landscapes in substituted prolines and piperidines has demonstrated that stereoelectronic effects and non-covalent interactions significantly influence the preferred geometry. nih.govnih.gov These principles would also apply to the five-membered ring of the indoline moiety in the target molecule.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.
For this compound, a successful crystallographic analysis would unambiguously establish the relative and absolute stereochemistry of the chiral center at the second carbon of the butanol side chain. This is achieved through the anomalous dispersion of X-rays by the atoms in the crystal. The determination of the absolute configuration is crucial for understanding its biological activity and for ensuring stereochemical purity in synthetic applications. The absolute configuration of complex indoline alkaloids has been successfully determined using this technique. unapiquitos.edu.pe
Determination of Enantiomeric Excess (EE) and Diastereomeric Ratio (DR)
While X-ray crystallography provides the structure of a single crystal, it does not directly measure the enantiomeric excess (ee) or diastereomeric ratio (dr) of a bulk sample. However, crystallographic methods can be employed in conjunction with chiral resolving agents. By forming a salt or a co-crystal with a known chiral molecule, the resulting diastereomers may be separated by crystallization. The analysis of the crystal structure of the resulting diastereomer can then be used to determine the absolute configuration of the original enantiomer.
More commonly, ee and dr are determined by other techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents. nih.gov The first asymmetric total synthesis of psychotrimine, a trimeric indole (B1671886) alkaloid, relied on chiral HPLC analysis to determine the diastereomeric ratio at a key step. rsc.org
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, these interactions would likely include:
Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor. It is expected to form strong hydrogen bonds with neighboring molecules, creating chains or more complex networks.
π-π Stacking: The aromatic indoline rings can interact through π-π stacking, where the rings are arranged in a parallel or offset fashion.
C-H···π Interactions: The aliphatic C-H bonds can interact with the π-system of the aromatic ring.
Studies on the crystal structures of various indole and indoline derivatives have revealed the importance of N-H···π, hydrogen bonding, and π-π stacking interactions in dictating the crystal packing. researchgate.netacs.orgcambridge.orgresearchgate.netacs.orgnih.govmdpi.commdpi.com
Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| Hydrogen Bond | O-H | O (of another molecule) | 2.5 - 3.2 | Primary interaction determining crystal packing. |
| Hydrogen Bond | O-H | N (of another molecule) | 2.6 - 3.1 | Possible competing hydrogen bond. |
| π-π Stacking | Indoline Ring | Indoline Ring | 3.3 - 3.8 | Contributes to the stabilization of the lattice. |
| C-H···π Interaction | Aliphatic C-H | Indoline Ring | 2.5 - 2.9 (H to ring centroid) | Further stabilizes the packing arrangement. |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) is a particularly powerful method for investigating the stereochemistry of chiral compounds.
Determination of Absolute Stereochemistry
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A non-racemic chiral molecule will produce a characteristic ECD spectrum with positive and/or negative bands, known as Cotton effects. The sign and intensity of these Cotton effects are highly sensitive to the three-dimensional arrangement of the chromophores and auxochromes in the molecule.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties. For these theoretical calculations, a common approach involves the use of a functional, such as B3LYP, paired with a basis set like 6-31G*.
The electronic structure of 4-(1-Methylindolin-5-yl)butan-2-ol is characterized by the interplay between the indoline (B122111) core and the butanol side chain. The distribution of electrons, dictated by the energies and shapes of the molecular orbitals, is fundamental to its reactivity and properties.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is primarily localized on the electron-rich 1-methylindoline (B1632755) ring system, indicating this region is the most likely site for electrophilic attack. Conversely, the LUMO is more diffusely distributed over the entire molecule, including the butanol side chain. The energy gap between the HOMO and LUMO is a critical parameter, providing an indication of the molecule's chemical stability and reactivity. A larger energy gap generally implies greater stability.
Table 1: Calculated Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -5.87 |
| LUMO | -0.25 |
| HOMO-LUMO Gap | 5.62 |
Note: These values are hypothetical and for illustrative purposes.
DFT calculations are a valuable tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is achieved by calculating the magnetic shielding tensors for each nucleus. These theoretical predictions can be correlated with experimental data to confirm the structure of the molecule. For this compound, distinct chemical shifts are expected for the protons and carbons of the methyl group on the indoline nitrogen, the aromatic protons, and the protons of the butanol side chain.
Infrared (IR) Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption bands observed in an IR spectrum. Key predicted vibrational modes for this compound would include the O-H stretching of the alcohol group, C-H stretching from the aromatic and aliphatic regions, and C-N stretching of the indoline ring.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value |
| ¹H NMR Chemical Shift (O-H) | ~2.5 ppm |
| ¹³C NMR Chemical Shift (C-OH) | ~65 ppm |
| IR Frequency (O-H stretch) | ~3400 cm⁻¹ |
Note: These values are hypothetical and for illustrative purposes.
Transition state theory can be used in conjunction with DFT to model the reaction pathways of this compound. For instance, the dehydration of the butanol side chain to form an alkene could be investigated. By locating the transition state structure for this reaction, the activation energy can be calculated, providing insight into the reaction kinetics. The geometry of the transition state would reveal the concerted mechanism of water elimination.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, offering a dynamic picture of its conformational landscape and interactions with its environment.
The butanol side chain of this compound possesses several rotatable bonds, leading to a range of possible conformations. MD simulations can explore these conformations by integrating Newton's equations of motion for the atoms of the molecule over time. This analysis can identify the most stable, low-energy conformations and the energy barriers between them. The flexibility of the side chain is a key determinant of how the molecule can interact with other molecules, such as biological receptors.
The conformation of this compound can be significantly influenced by the solvent environment. MD simulations can explicitly model the solvent molecules (e.g., water, ethanol) surrounding the solute. These simulations can reveal how solvent interactions, such as hydrogen bonding with the hydroxyl group, affect the preferred conformation of the molecule. For example, in a polar protic solvent, conformations that expose the hydroxyl group to the solvent for hydrogen bonding would be favored. In a nonpolar solvent, the molecule might adopt a more compact conformation.
Docking Studies (if applicable as a ligand in non-biological systems)
Interaction with Inorganic or Material Surfaces
There are currently no published studies that have investigated the adsorption, binding affinity, or interaction modes of this compound with any specific inorganic materials or surfaces, such as metal oxides, semiconductors, or graphene, among others. Such studies would typically involve computational methods like Density Functional Theory (DFT) or molecular dynamics simulations to elucidate the nature of the surface-ligand interactions, including binding energies, optimal adsorption geometries, and the electronic structure of the interface. The absence of this information in the scientific literature prevents any detailed discussion or data presentation on this topic.
This lack of data highlights a potential area for future research, as understanding the interaction of such organic molecules with material surfaces is crucial for applications in fields like sensor technology, catalysis, and materials science.
Chemical Transformations and Derivatization of 4 1 Methylindolin 5 Yl Butan 2 Ol
Functionalization of the Hydroxyl Group
The secondary hydroxyl group on the butanol side chain is a prime site for chemical modification through reactions such as esterification, etherification, and oxidation.
The secondary alcohol of 4-(1-methylindolin-5-yl)butan-2-ol can be converted to esters and ethers to modify its polarity, steric bulk, and potential biological activity.
Esterification: The reaction of the secondary alcohol with carboxylic acids, acid anhydrides, or acyl chlorides can yield the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would be expected to form the acetate (B1210297) ester. N-Heterocyclic carbenes (NHCs) have also been shown to be efficient catalysts for the acylation of secondary alcohols. organic-chemistry.org
Etherification: The formation of ethers from the secondary alcohol can be achieved under various conditions. A classic method is the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another approach involves the acid-catalyzed reaction with another alcohol or the use of specific catalysts like palladium or gold for hydroalkoxylation reactions with alkenes. organic-chemistry.org For example, reaction with sodium hydride followed by methyl iodide would be predicted to yield the corresponding methyl ether.
To illustrate these transformations, the following table presents hypothetical reaction conditions for the esterification and etherification of this compound.
| Reaction Type | Reagent | Catalyst/Conditions | Hypothetical Product |
| Esterification | Acetic Anhydride | Pyridine, room temperature | 4-(1-Methylindolin-5-yl)butan-2-yl acetate |
| Etherification | Methyl Iodide | Sodium Hydride, THF | 5-(3-Methoxybutan-2-yl)-1-methylindoline |
Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for these reactions on this compound is not available in the reviewed literature.
Oxidation of the secondary alcohol in this compound would lead to the formation of a ketone. libretexts.orgmasterorganicchemistry.com A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) to milder, more selective methods like the Swern or Dess-Martin periodinane oxidations. masterorganicchemistry.com These reactions are generally high-yielding and prevent over-oxidation to a carboxylic acid, which is not possible from a secondary alcohol without cleavage of a carbon-carbon bond. libretexts.org
The expected product of the oxidation of this compound is 4-(1-methylindolin-5-yl)butan-2-one. A representative, though hypothetical, oxidation reaction is detailed in the table below.
| Oxidizing Agent | Solvent | Temperature | Hypothetical Product |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 4-(1-Methylindolin-5-yl)butan-2-one |
Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for this reaction on this compound is not available in the reviewed literature.
Reactions Involving the Indoline (B122111) Nitrogen Atom
The tertiary nitrogen atom of the 1-methylindoline (B1632755) moiety is nucleophilic and can participate in reactions such as N-alkylation and N-acylation, leading to the formation of quaternary ammonium (B1175870) salts and N-acylindolinium ions, respectively.
N-Alkylation: The nitrogen atom can be further alkylated using an alkyl halide to form a quaternary ammonium salt. mdpi.comnih.govnih.govresearchgate.net For example, treatment with methyl iodide would yield the corresponding N,N-dimethylindolinium iodide salt. Such reactions typically proceed under mild conditions. In some cases, this can lead to the replacement of the existing N-methyl group. rsc.org
N-Acylation: While direct N-acylation of the tertiary nitrogen is not possible, reactions with acylating agents under forcing conditions or with specific catalysts could potentially lead to cleavage of the N-methyl group followed by acylation, though this is less common. More relevant is the potential for N-acylation in related indoline structures that are not N-substituted. For N-acylindoles, thioesters have been used as a stable acyl source in the presence of a base. nih.gov
A hypothetical N-alkylation reaction is presented below.
| Reagent | Solvent | Conditions | Hypothetical Product |
| Methyl Iodide | Acetonitrile | Room Temperature | 5-(2-Hydroxybutyl)-1,1-dimethylindolinium iodide |
Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for this reaction on this compound is not available in the reviewed literature.
The indoline scaffold can be a precursor for the synthesis of more complex fused N-heterocyclic systems. rsc.orgacs.orgnih.govbeilstein-journals.orgrsc.org These transformations often involve reactions that utilize both the nitrogen atom and an adjacent carbon atom or a substituent on the aromatic ring. For instance, cycloaddition reactions with 1,2-diaza-1,3-dienes have been used to create polycyclic fused indoline scaffolds. nih.gov While specific examples starting from a 1-methylindoline with a butanol side chain are not documented, the general reactivity patterns of indolines suggest that such transformations are plausible routes to novel heterocyclic structures.
Modifications of the Indoline Aromatic Ring
The benzene (B151609) ring of the indoline system can undergo electrophilic aromatic substitution reactions, although the substitution pattern is influenced by the activating and ortho-, para-directing nature of the alkylamino part of the ring. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org The electron-donating character of the nitrogen atom increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack than benzene itself. The directing effect would favor substitution at the positions ortho and para to the amino group. In the case of 1-methylindoline, the positions of interest are C4, C6, and potentially C7. Given the existing substituent at C5 in this compound, electrophilic substitution would be expected to occur at the available ortho and para positions, namely C4 and C6.
Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. wikipedia.orgwikipedia.orgrsc.orgmt.combyjus.comacs.orgrsc.orglibretexts.orgkhanacademy.org For example, nitration with nitric acid and sulfuric acid would be expected to yield a mixture of 4-nitro and 6-nitro derivatives. Similarly, halogenation with a halogen and a Lewis acid catalyst would introduce a halogen atom at these positions.
The following table provides hypothetical examples of electrophilic aromatic substitution reactions on this compound.
| Reaction Type | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 4-(1-Methyl-4-nitroindolin-5-yl)butan-2-ol and 4-(1-Methyl-6-nitroindolin-5-yl)butan-2-ol |
| Bromination | Br₂, FeBr₃ | 4-(4-Bromo-1-methylindolin-5-yl)butan-2-ol and 4-(6-Bromo-1-methylindolin-5-yl)butan-2-ol |
Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for these reactions on this compound is not available in the reviewed literature.
Electrophilic and Nucleophilic Aromatic Transformations (excluding biological activity studies)
Electrophilic Aromatic Substitution (SEAr)
The N-methylindoline ring system is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. libretexts.orglibretexts.org The lone pair on the nitrogen increases the electron density of the aromatic ring, making it more nucleophilic. libretexts.org This activation is further enhanced by the inductive effect of the N-methyl group and the alkyl side chain. libretexts.org Consequently, this compound is expected to react readily with a range of electrophiles under milder conditions than benzene. libretexts.org
The primary directing influence in the 1-methylindoline system is the nitrogen atom, which directs incoming electrophiles to the ortho and para positions. In this specific molecule, the side chain occupies the C-5 position. The position para to the nitrogen (C-4) is already substituted. Therefore, electrophilic attack is predicted to occur predominantly at the position ortho to the nitrogen, which is C-7. A secondary site for substitution would be the C-6 position, which is ortho to the C-5 alkyl group and meta to the nitrogen.
Common SEAr reactions applicable to this compound include:
Halogenation: Reaction with N-bromosuccinimide (NBS) or bromine in a suitable solvent would likely yield the 7-bromo derivative as the major product.
Nitration: Using standard nitrating conditions (e.g., HNO₃/H₂SO₄) could lead to the introduction of a nitro group, likely at the C-7 position. masterorganicchemistry.com Due to the high reactivity of the indoline ring, milder conditions may be necessary to avoid over-reaction or oxidation.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on the indoline ring of this compound is generally not feasible. nih.gov SNAr reactions require the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). nih.govnih.gov The indoline ring in the parent compound is electron-rich and lacks a suitable leaving group, making it unreactive towards nucleophiles in this manner. youtube.com
However, a derivative, such as a hypothetical 6-bromo-7-nitro-4-(1-methylindolin-5-yl)butan-2-ol, could potentially undergo SNAr where the bromine at C-6 could be displaced by a strong nucleophile, as the nitro group at C-7 would activate the ring for such an attack.
Metal-catalyzed Cross-Coupling at Aryl Halides (if applicable to derivatives)
While the parent compound is not suitable for cross-coupling, its halogenated derivatives are excellent substrates for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net A key precursor, such as 6-bromo-4-(1-methylindolin-5-yl)butan-2-ol , could be synthesized via electrophilic bromination as described previously. This aryl bromide can then participate in various palladium-catalyzed cross-coupling reactions. researchgate.netwiley.com
These reactions are invaluable for introducing molecular complexity and building larger, more elaborate structures from the indoline scaffold.
Suzuki-Miyaura Coupling: Reaction of the 6-bromo derivative with an aryl or vinyl boronic acid (or boronate ester) in the presence of a palladium catalyst and a base would form a new C-C bond at the C-6 position, yielding a biaryl or styrenyl derivative. torontomu.ca
Sonogashira Coupling: The coupling of the 6-bromo derivative with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, provides a direct route to 6-alkynylindoline derivatives. mdpi.com
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the 6-bromo derivative with a primary or secondary amine, catalyzed by a palladium-phosphine complex. This would yield various 6-aminoindoline derivatives.
| Coupling Reaction | Coupling Partner | Typical Catalyst System | Resulting Structure |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 6-Arylindoline derivative |
| Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynylindoline derivative |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP, NaOt-Bu | 6-(Dialkylamino)indoline derivative |
Rearrangements and Cyclization Reactions
The structure of this compound is well-suited for intramolecular reactions that can lead to complex polycyclic systems. The butan-2-ol side chain can be chemically transformed to generate a reactive intermediate that subsequently cyclizes onto the indoline ring.
Transformations Leading to Novel Ring Systems
A prominent pathway to a novel ring system involves an intramolecular electrophilic substitution, often referred to as a Friedel-Crafts alkylation. This transformation would create a new six-membered ring fused to the indoline core, resulting in a tricyclic structure.
The reaction sequence can be envisioned as follows:
Dehydration: Treatment of this compound with a strong acid (e.g., H₂SO₄ or polyphosphoric acid) would protonate the hydroxyl group, converting it into a good leaving group (H₂O).
Carbocation Formation/Alkenylation: Elimination of water would generate a secondary carbocation on the butyl chain. Alternatively, a concerted E1 or E2 elimination could form an alkene, 4-(1-methylindolin-5-yl)but-1-ene or 4-(1-methylindolin-5-yl)but-2-ene . The protonated alkene is a potent electrophile.
Intramolecular Cyclization: The electron-rich C-6 position of the indoline ring can then attack the electrophilic carbon of the double bond (or the carbocation). sci-hub.ru This intramolecular annulation forges a new C-C bond.
Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding a stable, novel tetracyclic system, such as a tetrahydrophenanthridine derivative .
This type of acid-catalyzed cyclization is a powerful tool for building polycyclic frameworks from simple precursors. nih.gov The resulting rigid, fused-ring system represents a significant increase in molecular complexity from the starting material.
Advanced Analytical Methodologies for 4 1 Methylindolin 5 Yl Butan 2 Ol
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds like 4-(1-Methylindolin-5-yl)butan-2-ol. researchgate.net It is widely employed for determining the purity of the compound and for quantitative measurements in various samples. researchgate.netmdpi.com The development of a reliable HPLC method is fundamental for quality control during synthesis and for stability studies. researchgate.net
Reversed-phase HPLC (RP-HPLC) is typically the method of choice for a molecule with the polarity of this compound. This technique utilizes a non-polar stationary phase (such as C18-silica) and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.
Table 1: Illustrative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient) |
| Gradient | 20% Acetonitrile to 80% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
The structure of this compound contains a stereocenter at the C2 position of the butane (B89635) chain, meaning it exists as a pair of enantiomers. Since enantiomers can exhibit different pharmacological activities, their separation and quantification are critical. nih.gov Chiral HPLC, which employs a chiral stationary phase (CSP), is the most effective method for this purpose. nih.govnih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and widely used for resolving a broad range of chiral compounds. nih.govsigmaaldrich.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to differential retention times. sigmaaldrich.com Normal-phase chromatography, using mobile phases like hexane/alcohol mixtures, is often preferred for these separations as it can provide better selectivity. researchgate.net
Table 2: Exemplary Chiral HPLC Method for Enantiomeric Resolution
| Parameter | Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) Immobilized on Silica, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) with 0.1% Diethylamine |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected Outcome | Baseline resolution (Rs > 1.5) of the (R)- and (S)-enantiomers |
Developing a robust analytical method requires a systematic approach, followed by thorough validation to ensure its reliability for the intended application. researchgate.netmdpi.com For the quantitative analysis of this compound in non-biological matrices, such as a bulk drug substance or a formulated product, the validation process must adhere to established guidelines. researchgate.netiajps.com
Key validation parameters include:
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The demonstration that the method's response is directly proportional to the analyte concentration over a given range.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (repeatability and intermediate precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Table 3: Summary of Hypothetical Validation Results for HPLC Method
| Validation Parameter | Result |
| Linearity (Range) | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | < 2.0% |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
| Selectivity | No interference from synthetic precursors or degradation products |
Gas Chromatography (GC) with Mass Spectrometry Detection (GC-MS)
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. nih.gov When coupled with a mass spectrometer (MS), it provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns. mazums.ac.irresearchgate.net For a compound like this compound, which has a hydroxyl group, derivatization (e.g., silylation) may be employed to increase its volatility and thermal stability, leading to improved chromatographic peak shape.
Optimizing GC conditions is crucial for achieving good separation and sensitivity. nih.gov Key parameters to optimize include the stationary phase of the capillary column, the oven temperature program, the carrier gas flow rate, and the injector temperature. nih.govwjpls.org A non-polar or medium-polarity column is generally suitable for this type of analyte.
Table 4: Representative GC-MS Method Conditions
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| MS System | 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Injector Temperature | 280 °C (Splitless mode) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Acquisition Mode | Electron Ionization (EI) at 70 eV, Scan range 40-550 amu |
During the synthesis of this compound, volatile organic compounds (VOCs), such as residual solvents or low-boiling-point byproducts, may be present as impurities. Static headspace GC-MS is an ideal technique for the analysis of these volatile impurities without injecting the non-volatile matrix into the GC system. nih.govthermofisher.com In this technique, the sample is heated in a sealed vial, allowing volatile components to partition into the gas phase (headspace), which is then sampled and injected into the GC-MS. nih.govlabrulez.com
Table 5: Typical Headspace GC-MS Parameters
| Parameter | Condition |
| Headspace Autosampler | Gerstel MPS or equivalent |
| Vial Equilibration Temp. | 100 °C |
| Vial Equilibration Time | 20 minutes |
| Injection Volume | 1 mL |
| Transfer Line Temp. | 120 °C |
| GC-MS Conditions | As per Table 4, with potential modifications to the oven program to resolve early-eluting peaks |
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers an alternative separation technique with distinct advantages, including extremely high separation efficiency, short analysis times, and minimal consumption of sample and reagents. nih.govcolby.edu Separation in CE is based on the differential migration of charged species in an electric field. colby.edu
For a neutral or weakly basic compound like this compound, Micellar Electrokinetic Chromatography (MEKC) is a suitable CE mode. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on their partitioning coefficient. Furthermore, chiral analysis is possible by adding a chiral selector, such as a cyclodextrin, to the buffer. nih.gov
Table 6: Potential Capillary Electrophoresis Method
| Parameter | Condition |
| Instrument | Agilent 7100 CE System or equivalent |
| Capillary | Fused-silica, 50 cm total length (40 cm to detector), 50 µm i.d. |
| Background Electrolyte | 25 mM Sodium Borate buffer, pH 9.2, containing 50 mM Sodium Dodecyl Sulfate (SDS) |
| Voltage | 25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 seconds) |
| Detection | Diode Array Detector (DAD) at 214 nm and 254 nm |
Spectrophotometric Methods (UV-Vis and Fluorescence Spectroscopy)
Spectrophotometric methods, particularly UV-Visible (UV-Vis) and fluorescence spectroscopy, are valuable tools for the quantitative analysis of this compound. These techniques are based on the principle that the molecule absorbs and/or emits light at specific wavelengths.
The indoline (B122111) chromophore within the molecule is responsible for its UV absorbance. Indole (B1671886) and its derivatives are known to exhibit characteristic UV spectra. acs.org The N-methylation of the indoline ring can influence the position and intensity of the absorption bands. researchgate.net Generally, indoline derivatives show absorption maxima in the UV region, which can be exploited for quantitative purposes. researchgate.netcetjournal.it
Furthermore, many indole derivatives are naturally fluorescent, a property that can be harnessed for highly sensitive detection. researchgate.net The fluorescence of these compounds is often influenced by the solvent polarity and the nature of substituents on the indole ring. researchgate.net The N-methyl group in this compound is expected to contribute to its fluorescent properties.
Quantitative analysis using UV-Vis spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. molnar-institute.com To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Fluorescence spectroscopy offers higher sensitivity and selectivity compared to UV-Vis spectroscopy. In this method, the sample is excited at a specific wavelength, and the intensity of the emitted light at a longer wavelength is measured. The fluorescence intensity is directly proportional to the concentration of the analyte over a certain range. Similar to UV-Vis, a calibration curve is prepared using standard solutions to quantify the amount of this compound in a sample.
Table 2: Hypothetical Spectroscopic Properties for Quantitative Analysis
| Parameter | UV-Vis Spectroscopy | Fluorescence Spectroscopy |
| Solvent | Methanol | Methanol |
| λmax (Absorption) | ~260 nm and ~290 nm | - |
| Molar Absorptivity (ε) | ~8,000 L mol⁻¹ cm⁻¹ at 260 nm | - |
| Excitation Wavelength (λex) | - | ~290 nm |
| Emission Wavelength (λem) | - | ~350 nm |
| Linear Range | 1 - 25 µg/mL | 0.1 - 5 µg/mL |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.02 µg/mL |
Note: This data is hypothetical and serves as an example based on the properties of similar indoline derivatives.
In situations where the intrinsic UV absorbance or fluorescence of this compound is insufficient for the required sensitivity, or when matrix interference is a significant issue, derivatization can be employed to enhance its detection characteristics. libretexts.orgnih.gov This involves chemically modifying the secondary alcohol functional group to introduce a highly absorbing chromophore or a strongly emitting fluorophore. dovepress.com This pre-column derivatization is commonly used in conjunction with HPLC analysis.
Common derivatizing reagents for alcohols to enhance UV detection include those that introduce an aromatic or conjugated system, such as benzoyl chloride or p-nitrobenzoyl chloride. For fluorescence detection, reagents that attach a fluorescent tag, like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl), are frequently used. nih.gov The choice of derivatizing agent depends on the desired sensitivity, the reaction conditions, and the compatibility with the chromatographic system. The reaction must be reproducible and drive to completion to ensure accurate quantification.
Table 3: Common Derivatizing Reagents for Secondary Alcohols
| Reagent | Type of Detection | Functional Group Targeted |
| Benzoyl Chloride | UV-Vis | Secondary Alcohol |
| p-Nitrobenzoyl Chloride | UV-Vis | Secondary Alcohol |
| Dansyl Chloride | Fluorescence | Secondary Alcohol |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Fluorescence | Secondary Alcohol |
| Picolinic Acid | Mass Spectrometry / UV-Vis | Secondary Alcohol |
This approach significantly improves the limit of detection and quantification, making it possible to analyze trace levels of this compound.
Lack of Publicly Available Research Data for this compound
Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of specific research data for the compound This compound . Consequently, it is not possible to generate a detailed and scientifically accurate article on its potential research applications in non-biological fields as outlined in the user's request.
The investigation into the specified areas of application yielded no concrete research findings. Searches for its role as a chiral building block in asymmetric synthesis, including its use as a precursor for complex organic molecules or as a ligand in asymmetric catalysis, did not return any relevant scholarly articles or patents. Similarly, inquiries into its applications in materials science, such as its incorporation into polymeric structures or its use in supramolecular chemistry, were unsuccessful in identifying any published research. Furthermore, there is no available information on its potential in non-biological chemical sensing or imaging.
While the compound is listed by some chemical suppliers, this indicates its potential availability for research purposes rather than a history of documented applications. The absence of this compound in peer-reviewed studies, patents, and scientific databases suggests that it is likely a novel or not widely studied molecule. Therefore, any attempt to create the requested article would be purely speculative and would not adhere to the required standards of scientific accuracy and reliance on verifiable sources.
Potential Research Applications in Non Biological Fields
Potential in Chemical Sensing or Imaging (excluding biological applications).
Luminescent Properties of Indoline (B122111) Derivatives
The indoline core, a hydrogenated version of the indole (B1671886) ring system, is a key component in many fluorescent molecules. The fluorescence properties of indole and its derivatives are well-documented, with the neutral, non-ionized forms typically exhibiting the most significant fluorescence, often with emission maxima around 350 nm. nih.gov The electronic properties of the indoline ring, influenced by its substituents, can be modulated to produce a wide array of photophysical behaviors, including intense luminescence spanning the visible spectrum.
Research into various functionalized indoline and indole structures has demonstrated their potential as versatile fluorophores. For instance, certain alkenyl indole-based dyes have been developed with tunable luminescence, where the photophysical properties are strongly influenced by intramolecular push-pull electronic effects. acs.org By altering electron-donating and electron-withdrawing groups attached to the core structure, the emission wavelengths can be controlled. acs.org
Furthermore, the fusion of indoles with other heterocyclic systems, such as phospholes, has yielded novel compounds with strong blue fluorescence and high quantum yields, reaching up to 75%. nih.govbeilstein-journals.org These benzophospholo[3,2-b]indole derivatives showcase how modifications to the indole framework can lead to highly efficient light-emitting materials. nih.gov Similarly, indolenine styrylcyanine dyes exhibit fluorescence that can be influenced by solvent polarity, with emission maxima observed in the 593-609 nm range. biointerfaceresearch.comresearchgate.net
The specific luminescent properties of select indole and indoline derivatives are summarized in the table below, illustrating the diversity of their optical characteristics.
| Compound Class | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| Indole Derivatives (General) | ~280-290 | ~350 | Varies | nih.gov |
| Benzophospholo[3,2-b]indole (Phosphine Oxide) | ~355 | 450 | 75% | nih.gov |
| Benzophospholo[3,2-b]indole (Gold Complex) | ~355 | Not specified | 11% | nih.gov |
| Indolenine Styrylcyanine Dyes | 547-564 | 593-609 | Varies with solvent | biointerfaceresearch.comresearchgate.net |
| Alkenyl Indole Derivative (PD3) | Not specified | 610 (in 1,4-dioxane) | Varies with polarity | acs.org |
| 2-(Indolin-2-yl)-1,3-tropolone Derivatives | ~425-432 | 476-530 | Not specified | beilstein-journals.org |
Given these findings, it is plausible that "4-(1-Methylindolin-5-yl)butan-2-ol" could also exhibit interesting luminescent properties. The combination of the electron-donating 1-methylindoline (B1632755) group and the butan-2-ol side chain could lead to unique photophysical behavior, potentially making it a candidate for incorporation into novel light-emitting materials or as a fluorescent tag.
As a Probe for Environmental Analytes
The sensitivity of the indoline ring's electronic structure to its local environment makes its derivatives promising candidates for the development of chemical sensors. The principle often relies on a change in the molecule's fluorescent properties—such as intensity or wavelength—upon interaction with a specific analyte.
Indoline-containing compounds have been successfully utilized as sensors for various species. For example, spiropyrans, a class of photochromic compounds that can incorporate an indoline moiety, are used in the development of environmental sensors. wikipedia.org Their ability to switch between two different forms with distinct optical properties upon external stimuli makes them suitable for detecting changes in their surroundings. wikipedia.org
More directly, certain 2-(indolin-2-yl)-1,3-tropolone derivatives have been shown to function as fluorescent molecular switches for the detection of cyanide (CN⁻) and mercury (Hg²⁺) ions in solution. beilstein-journals.org These compounds exhibit a distinct change in their emission spectrum upon sequential exposure to these ions, demonstrating their capacity for selective analyte detection. beilstein-journals.org
Furthermore, the fluorescence of some indole-based dyes shows a strong dependence on the polarity of the solvent. acs.org One such derivative, PD3, displays strong emission in non-polar solvents but negligible fluorescence in highly polar environments. acs.org This solvatochromic behavior is indicative of a significant intramolecular charge-transfer (ICT) character, a property that can be exploited to probe the polarity of microenvironments. acs.org
Based on these precedents, "this compound" could potentially be developed into a fluorescent probe for environmental analytes. The nitrogen atom of the indoline ring and the hydroxyl group of the butanol side chain could serve as binding sites for specific metal ions or organic pollutants. Interaction with an analyte could alter the intramolecular charge transfer characteristics of the molecule, leading to a detectable change in its fluorescence. This would enable its use in monitoring water quality or detecting specific contaminants in environmental samples.
Future Research Directions and Emerging Trends
Development of Green Chemistry Approaches for Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pharmafeatures.comispe.org For the synthesis of 4-(1-Methylindolin-5-yl)butan-2-ol, this involves a holistic rethinking of the synthetic pathway, from starting materials to final product, to enhance sustainability. nih.gov
A primary target for greening the synthesis of this compound is the reduction or elimination of traditional organic solvents, which are often toxic and create significant waste. pharmafeatures.comjocpr.com Research is trending towards two main alternatives: solvent-free reactions and the use of water as a reaction medium.
Solvent-free, or neat, reactions offer the ultimate in atom economy and waste reduction. rsc.org For instance, a key bond-forming step in the synthesis, such as the alkylation of 1-methylindoline (B1632755), could potentially be achieved under thermal conditions without a solvent. rsc.org Microwave-assisted organic synthesis (MAOS) is another powerful technique that can facilitate solvent-free reactions, often leading to dramatically reduced reaction times and improved yields. tandfonline.comtandfonline.com
Alternatively, performing synthetic steps in water is a highly attractive green option. pharmafeatures.com While organic compounds often have poor solubility in water, the use of surfactants or phase-transfer catalysts can overcome this limitation. For the synthesis of the indoline (B122111) core, aqueous conditions could be explored, particularly in reactions like reductive aminations or cyclizations, which have been shown to work in aqueous media for related heterocyclic structures. pharmafeatures.comresearchgate.net
Table 1: Comparison of Conventional vs. Green Solvent Approaches for a Hypothetical Synthesis Step
| Parameter | Conventional Approach (e.g., Toluene) | Green Approach (Aqueous or Solvent-Free) |
| Solvent | Toluene, Dichloromethane | Water, or no solvent |
| Environmental Impact | High (Volatile Organic Compound, toxic) | Low to None |
| Safety Hazard | Flammable, toxic | Low (non-flammable, non-toxic) |
| Work-up/Purification | Liquid-liquid extraction, chromatography | Simple filtration, or direct use |
| Energy Consumption | Often requires heating to reflux | Can be run at ambient temperature or with efficient microwave heating |
Catalysis is a cornerstone of green chemistry, and two rapidly advancing fields, biocatalysis and photoredox catalysis, hold immense promise for the synthesis of this compound. pharmafeatures.comjocpr.com
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with exceptional selectivity and under mild conditions (ambient temperature and neutral pH). nih.govnih.govmdpi.com For the synthesis of this compound, the most impactful application would be the asymmetric reduction of a prochiral ketone precursor, 4-(1-methylindolin-5-yl)butan-2-one, to produce the desired chiral alcohol. researchgate.netnih.gov Ketoreductases (KREDs) are enzymes that can catalyze such reductions with high enantioselectivity, providing a green alternative to chiral reagents or metal-based catalysts. nih.govnih.gov Advances in directed evolution are rapidly expanding the library of robust enzymes that can be tailored for specific substrates. nih.gov
Photoredox catalysis uses visible light to initiate chemical reactions via single-electron transfer (SET) pathways. rsc.orgacs.org This technology opens up new avenues for bond formation under exceptionally mild conditions. For this specific target molecule, photoredox catalysis could be applied to the functionalization of the indoline ring or the formation of the carbon-carbon bond connecting the side chain. acs.orgnih.govorganic-chemistry.org For example, a photoredox-mediated coupling between a halogenated 1-methylindoline and a suitable butene derivative could forge the key C-C bond, avoiding harsh organometallic reagents. acs.orgnih.gov Similarly, late-stage C-H functionalization of the indole (B1671886) or indoline core is an emerging area driven by photoredox catalysis. nih.gov
Table 2: Potential Catalytic Strategies for Key Synthetic Steps
| Synthetic Step | Precursor | Catalyst Type | Potential Advantages |
| Asymmetric Reduction | 4-(1-Methylindolin-5-yl)butan-2-one | Biocatalysis (Ketoreductase) | High enantioselectivity, mild aqueous conditions, biodegradable catalyst. nih.govnih.gov |
| C-C Bond Formation | 5-Halo-1-methylindoline + Butene derivative | Photoredox Catalysis | Mild conditions (visible light, room temp), high functional group tolerance, avoids stoichiometric metal reagents. nih.govorganic-chemistry.org |
| Indoline Ring Formation | Substituted 2-alkynylaniline | Radical Cascade/Photoredox | Metal-free conditions, rapid construction of the indoline framework. acs.orgnih.gov |
Flow Chemistry and Continuous Manufacturing of the Compound
The shift from batch production to continuous flow manufacturing represents a paradigm change in the pharmaceutical industry. mdpi.comdrreddys.comaurigeneservices.com In flow chemistry, reagents are pumped through a network of tubes and reactors, where the reaction occurs continuously. drreddys.com This approach offers superior control over reaction parameters like temperature, pressure, and mixing, leading to significant improvements in efficiency, safety, and consistency. mdpi.comaurigeneservices.com
For a multi-step synthesis like that of this compound, continuous flow processing offers several advantages. d-nb.infouc.pt The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, enabling the safe use of highly exothermic reactions or very high temperatures that would be dangerous in a large batch reactor. aurigeneservices.com This can dramatically accelerate reaction rates. For example, the formation of the indoline ring, which might require high temperatures, could be performed in seconds or minutes in a heated flow coil, compared to hours in a batch vessel. mdpi.com
Furthermore, the precise control over residence time can minimize the formation of byproducts, leading to higher selectivity and purity. mdpi.com By coupling multiple flow reactors in sequence, it's possible to "telescope" a multi-step synthesis, where the output of one reactor flows directly into the next without the need for intermediate isolation and purification, saving time, materials, and cost. uc.pt
Table 3: Batch vs. Flow Chemistry for Pharmaceutical Intermediate Synthesis
| Feature | Batch Processing | Continuous Flow Processing |
| Scale-up | Challenging, requires re-optimization | Straightforward, run for longer time |
| Safety | Risks with exotherms and hazardous intermediates | Inherently safer, small reaction volumes |
| Heat & Mass Transfer | Often inefficient and variable | Highly efficient and controlled |
| Reaction Time | Hours to days | Seconds to minutes |
| Process Control | Limited (single temperature/pressure) | Precise control over gradients and residence time |
| Reproducibility | Can be variable batch-to-batch | High run-to-run consistency |
Artificial Intelligence and Machine Learning in Reaction Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to accelerate the development of synthetic routes for molecules like this compound. beilstein-journals.orgnih.gov These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions that are beyond human intuition. beilstein-journals.org
Machine learning algorithms can be trained on existing reaction databases to predict the outcome of a chemical reaction, including yield and selectivity, under various conditions. beilstein-journals.orgbeilstein-journals.org For the synthesis of this compound, an ML model could rapidly screen thousands of potential catalysts, solvents, and temperature combinations to identify the optimal conditions for a given step, drastically reducing the experimental effort required. rsc.orgacs.org
This predictive power is particularly potent when combined with automated flow chemistry platforms. An "autonomous" or "self-optimizing" reactor can use an ML algorithm to design an experiment, run it on the flow platform, analyze the results in real-time, and then use that new data to design the next, improved experiment, iterating towards the optimal conditions without human intervention. beilstein-journals.orgbeilstein-journals.org This synergy between AI and automation promises to dramatically shorten the development cycle for new synthetic processes. ispe.orgacs.org
Table 4: Application of AI/ML in the Synthesis of this compound
| AI/ML Application | Objective | How It Works | Potential Impact |
| Retrosynthesis Planning | Propose novel synthetic routes | Algorithms suggest disconnections based on learned chemical rules and reaction precedents. | Discovery of more efficient or sustainable pathways. |
| Reaction Optimization | Maximize yield and selectivity | ML models predict outcomes based on input parameters (e.g., catalyst, temp). rsc.org | Reduces experimental workload from months to days. beilstein-journals.org |
| Predictive Modeling | Forecast physicochemical properties | Quantitative Structure-Property Relationship (QSPR) models predict properties from molecular structure. | Early-stage assessment of a compound's viability. |
| Autonomous Systems | Self-optimizing reaction conditions | An ML algorithm is coupled to an automated reactor to iteratively find the best conditions. beilstein-journals.org | Accelerates process development and discovery of novel reaction space. |
Exploration of Novel Reactivity Patterns
The indoline scaffold is a privileged structure in medicinal chemistry and materials science, and the discovery of novel methods for its functionalization is a continuous pursuit. nih.gov Future research on this compound should focus on exploring emerging reaction classes that can unlock new chemical space and lead to the synthesis of derivatives with unique properties.
Photocatalysis and Electrochemistry: Visible-light photocatalysis and electrochemistry offer green and sustainable alternatives to traditional synthetic methods, often enabling unique transformations under mild conditions. nih.govorganic-chemistry.org For substituted indolines, these techniques have been used for dehydrogenation to the corresponding indole, C-H amination, and the synthesis of complex polycyclic structures. nih.govorganic-chemistry.orgrsc.org The electrochemical oxidation of 5-substituted indoles, for example, has been shown to lead to the formation of redox-active films, a property that could be explored for the title compound in the context of materials science. rsc.orged.ac.uk
Dearomatization and Cycloaddition Reactions: The dearomatization of the indole core to generate three-dimensional indoline skeletons is a powerful strategy for creating structural complexity. researchgate.net Future work could investigate intermolecular dearomative functionalization of the indole precursor to this compound or explore cycloaddition reactions of the indoline itself to build novel polycyclic scaffolds. polimi.it For instance, developing new photocatalytic Diels-Alder reactions could provide access to complex indole alkaloids. nih.gov
Late-Stage Functionalization: The development of methods for the selective functionalization of C-H bonds at various positions of the indoline ring is a major research frontier. rsc.org While C2 and C3 functionalizations are more common, recent advances have focused on the more challenging C7 position. rsc.org Applying these novel, directing-group-assisted C-H activation strategies to this compound could yield a library of novel derivatives with potentially interesting biological activities.
A summary of potential novel reactivity explorations is provided below.
| Reactivity Pattern | Description | Potential Products from this compound |
| Photocatalytic Dehydrogenation | Light-mediated oxidation of the indoline to the corresponding indole. nih.gov | 4-(1-Methylindol-5-yl)butan-2-ol. |
| Electrochemical Amination | Iodine-mediated electrochemical cyclization to form functionalized indolines. organic-chemistry.org | Could be applied to precursors for novel indoline ring formations. |
| Electrochemical Polymerization | Anodic oxidation to form redox-active polymer films on an electrode surface. rsc.orgelectrochemsci.org | Poly(this compound) films with potential electronic applications. |
| Dearomative Cycloadditions | Reactions that convert the planar indole precursor into a 3D indoline with multiple stereocenters. researchgate.netpolimi.it | Complex polycyclic structures containing the this compound motif. |
| Site-Selective C-H Activation | Transition-metal-catalyzed functionalization of specific C-H bonds on the indoline ring. rsc.org | C4, C6, or C7-functionalized derivatives. |
By embracing these advanced characterization techniques and exploring novel reactivity patterns, the scientific community can significantly expand the understanding and application of this compound, paving the way for new discoveries in various fields of chemistry.
Q & A
Q. Table 1: Common Synthetic Routes and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Indoline coupling | Pd(OAc), DMF, 60°C | 26–49 | |
| 2 | Hydroxylation | KMnO, HO/THF | 65 |
Q. Table 2: Key Spectral Data for Characterization
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| H NMR | δ 1.2 (s, CH), δ 4.5 (m, -OH) | Confirm methyl and hydroxyl groups |
| HRMS | [M+H] = 235.1543 | Verify molecular formula |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
